3-Ethyl-N,N-dimethylpyrrolidin-3-amine
Description
3-Ethyl-N,N-dimethylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with ethyl and dimethylamino groups at the 3-position. The ethyl group introduces steric and electronic effects that differentiate it from simpler pyrrolidine-based amines, impacting physicochemical properties (e.g., solubility, boiling point) and biological activity .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-ethyl-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-8(10(2)3)5-6-9-7-8/h9H,4-7H2,1-3H3 |
InChI Key |
BOIKJGCKCHETEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 3-pyrrolidinamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of N-substituted pyrrolidine derivatives .
Scientific Research Applications
3-Ethyl-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrrolidine Derivatives
N,N-Dimethylpyrrolidin-3-amine (CAS 13005-11-3)
- Structure : Lacks the ethyl group at the 3-position.
- Properties: Molecular Weight: 114.19 g/mol Vapor Pressure: 2.73 mmHg at 25°C H-Bond Acceptors/Donors: 2/1
- Applications : Used as a building block in heterocyclic synthesis .
- Key Difference : The absence of the ethyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the ethylated analog .
(3R)- and (3S)-N,N-Dimethylpyrrolidin-3-amine
- Chirality: Enantiomers exhibit distinct biological activities. For example, (S)-(-)-3-(dimethylamino)pyrrolidine is utilized in antimicrobial phenylthiazoles (e.g., compound 12 in ), while (R)-forms are employed in kinase inhibitors .
- Synthesis : Asymmetric synthesis methods (e.g., chiral catalysts) yield enantiopure forms critical for drug development .
Substituted Derivatives
1-(2-Methoxy-4-nitrophenyl)-N,N-dimethylpyrrolidin-3-amine (14c)
- Structure : Aryl-substituted derivative with electron-withdrawing nitro and methoxy groups.
- Properties :
- Activity : The nitro group enhances electrophilicity, facilitating interactions in kinase inhibition assays .
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpyrrolidin-3-amine
Structure-Activity Relationship (SAR) Insights
Steric Effects
- Bulkier Groups : Substitution with N,N-dimethylpyrrolidin-3-amine (e.g., compound 56 in ) reduced potency in M2 pyruvate kinase activators, likely due to steric clashes .
- Ethyl Group Impact : The ethyl group in 3-Ethyl-N,N-dimethylpyrrolidin-3-amine may balance steric bulk and lipophilicity, optimizing membrane permeability in antimicrobial agents .
Comparative Data Table
Biological Activity
3-Ethyl-N,N-dimethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with various biological activities. This article delves into its biological mechanisms, applications, and comparative analysis with similar compounds.
Molecular Characteristics:
- Molecular Formula: CHN
- Molecular Weight: 142.24 g/mol
- IUPAC Name: 3-Ethyl-N,N-dimethylpyrrolidin-3-amine
- Canonical SMILES: CCC1(CCNC1)N(C)C
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 3-Ethyl-N,N-dimethylpyrrolidin-3-amine |
| InChI Key | BOIKJGCKCHETEU-UHFFFAOYSA-N |
The biological activity of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on these targets, which can modulate their activity and influence cellular signaling pathways.
-
Enzyme Interactions:
- It may inhibit or activate specific enzymes, impacting metabolic pathways.
- Studies suggest its potential role in enzyme inhibition related to neurotransmitter systems.
-
Receptor Binding:
- The compound's structure allows it to bind effectively to certain receptors, potentially altering physiological responses such as neurotransmission and hormonal regulation.
Biological Activities
Research indicates that 3-Ethyl-N,N-dimethylpyrrolidin-3-amine exhibits several biological activities:
- Neuroactive Properties:
- Potential effects on the central nervous system (CNS), possibly influencing mood and cognition.
- Antimicrobial Activity:
- Preliminary studies suggest it may possess antimicrobial properties, though further research is needed to confirm this.
Study on Neurotransmitter Interaction
A study investigated the effects of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine on dopamine receptors. The findings indicated that the compound could enhance dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases.
Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Comparison with Similar Compounds
To better understand the uniqueness of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N,N-dimethylpyrrolidin-3-amine | Methyl group at the 3-position | Similar neuroactive properties |
| 3-Propyl-N,N-dimethylpyrrolidin-3-amine | Propyl group at the 3-position | Potentially different receptor affinities |
| 3-Isopropyl-N,N-dimethylpyrrolidin-3-amine | Isopropyl group at the 3-position | Varying effects on enzyme interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
